molecular formula C19H25N5O3 B6981124 7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

Cat. No.: B6981124
M. Wt: 371.4 g/mol
InChI Key: ZYCQHCVGSYUAKI-UHFFFAOYSA-N
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Description

7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of a triazole ring and an oxolane ring further adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-26-15-7-6-14-12-24(8-2-4-13(14)10-15)19(25)20-11-17-21-18(23-22-17)16-5-3-9-27-16/h6-7,10,16H,2-5,8-9,11-12H2,1H3,(H,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCQHCVGSYUAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CCC2)C(=O)NCC3=NC(=NN3)C4CCCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzazepine core through a series of cyclization reactions. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors. The oxolane ring can be incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzazepine, while reduction of the triazole ring can produce a dihydrotriazole derivative.

Scientific Research Applications

7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The benzazepine core can interact with biological receptors, potentially modulating their activity. The oxolane ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide: shares structural similarities with other benzazepine derivatives, such as:

Uniqueness

The presence of both the triazole and oxolane rings in this compound distinguishes it from other benzazepine derivatives

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